molecular formula C11H21FN2O2 B2386420 Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate CAS No. 2361634-53-7

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate

Cat. No.: B2386420
CAS No.: 2361634-53-7
M. Wt: 232.299
InChI Key: HKLHIEQHZFEHLJ-JLIMDTESSA-N
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Description

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is a compound that features a tert-butyl carbamate protecting group attached to a fluorinated cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The fluorinated cyclobutyl ring can be introduced through a series of reactions involving fluorination and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, reducing agents like LiAlH4, and oxidizing agents like KMnO4. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is unique due to the presence of the fluorinated cyclobutyl ring, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLHIEQHZFEHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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